molecular formula C11H18N2O3 B12933650 tert-Butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate

tert-Butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate

Cat. No.: B12933650
M. Wt: 226.27 g/mol
InChI Key: WHRDWLLTRDAEFB-VIFPVBQESA-N
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Description

tert-Butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and cyanomethyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized morpholine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (S)-2-(cyanomethyl)morpholine-4-carboxylate include other morpholine derivatives such as:

  • tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate
  • tert-Butyl 3-(cyanomethyl)morpholine-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl (2S)-2-(cyanomethyl)morpholine-4-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4,6-8H2,1-3H3/t9-/m0/s1

InChI Key

WHRDWLLTRDAEFB-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CC#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC#N

Origin of Product

United States

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